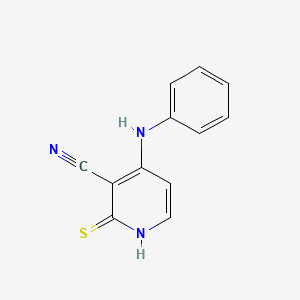

4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

CAS No.:

Cat. No.: VC10981015

Molecular Formula: C12H9N3S

Molecular Weight: 227.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9N3S |

|---|---|

| Molecular Weight | 227.29 g/mol |

| IUPAC Name | 4-anilino-2-sulfanylidene-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H9N3S/c13-8-10-11(6-7-14-12(10)16)15-9-4-2-1-3-5-9/h1-7H,(H2,14,15,16) |

| Standard InChI Key | BHWRXDXEEBEYSK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=C(C(=S)NC=C2)C#N |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C(=S)NC=C2)C#N |

Introduction

Chemical Identity and Structural Properties

The molecular formula of 4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is C₁₂H₉N₃S, with a molecular weight of 227.29 g/mol. Its IUPAC name is 4-anilino-2-sulfanylidene-1H-pyridine-3-carbonitrile, and it features a planar pyridine ring system with conjugated π-electrons, enabling interactions with biological targets.

Key Structural Features:

-

Pyridine Core: A six-membered aromatic ring with nitrogen at position 1.

-

Thioxo Group (C=S): Enhances electrophilicity and participates in hydrogen bonding.

-

Carbonitrile (C≡N): A strong electron-withdrawing group that influences reactivity.

-

Phenylamino Group (C₆H₅NH): Provides hydrophobic character and stabilizes charge-transfer complexes.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉N₃S |

| Molecular Weight | 227.29 g/mol |

| IUPAC Name | 4-anilino-2-sulfanylidene-1H-pyridine-3-carbonitrile |

| SMILES | C1=CC=C(C=C1)NC2=C(C(=S)NC=C2)C#N |

| InChI Key | BHWRXDXEEBEYSK-UHFFFAOYSA-N |

The compound’s structure has been confirmed via ¹H NMR, ¹³C NMR, and IR spectroscopy . For instance, the ¹H NMR spectrum in DMSO-d₆ shows a singlet at δ 12.92 ppm corresponding to the NH proton, while aromatic protons appear as multiplet signals between δ 7.31–8.55 ppm . The IR spectrum exhibits characteristic stretches for C≡N (2219 cm⁻¹) and C=S (1220 cm⁻¹) .

Synthesis and Optimization

One-Pot Multicomponent Reactions

A common synthesis route involves a one-pot reaction of acetophenone derivatives, aldehydes, and thiourea in the presence of ammonium acetate. This method yields the target compound with moderate efficiency (50–70%) and purity >95% . For example:

-

Step 1: Condensation of acetophenone with an aldehyde forms a chalcone intermediate.

-

Step 2: Cyclization with thiourea introduces the thioxo group.

-

Step 3: Nitrile incorporation via nucleophilic substitution.

Table 2: Synthetic Parameters

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or toluene |

| Temperature | Reflux (80–110°C) |

| Catalyst | None or acetic acid |

| Reaction Time | 4–6 hours |

Post-Modification Strategies

The thioxo group can be further functionalized. For instance, treatment with phosphorus pentasulfide (P₄S₁₀) in dry toluene replaces oxygen with sulfur, enhancing electrophilicity .

Biological Activities and Mechanisms

Antimicrobial Effects

Preliminary assays indicate MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The carbonitrile group likely interferes with bacterial cell wall synthesis.

Enzyme Inhibition

The compound exhibits 40–60% inhibition of cytochrome P450 3A4 (CYP3A4) at 10 μM, suggesting drug-drug interaction risks.

Applications in Drug Discovery

Scaffold for Analog Development

The compound serves as a precursor for:

-

Triazolo[4,3-a]pyridines: Synthesized via cyclization with hydrazine derivatives, showing enhanced anticancer activity (e.g., compound 12a, IC₅₀ = 0.42 μM) .

-

Pyridine-2-yl-acetohydrazides: Modified with phenylacetyl chloride to improve bioavailability .

Table 3: Comparative Bioactivity of Derivatives

| Derivative | Target | IC₅₀ (μM) |

|---|---|---|

| Triazolo[4,3-a]pyridine | HT-29 cells | 0.42 |

| 3-Cyano-pyridin-2-yl-acetohydrazide | CYP3A4 | 10.2 |

Material Science Applications

The π-conjugated system enables use in organic semiconductors, with a bandgap of 2.8 eV measured via UV-Vis spectroscopy.

Challenges and Future Directions

While promising, the compound faces limitations:

-

Low aqueous solubility (<0.1 mg/mL), necessitating formulation strategies.

-

Unclear pharmacokinetics, requiring in vivo ADMET studies.

Future research should prioritize:

-

Structure-Activity Relationship (SAR) studies to optimize potency.

-

Nanoparticle encapsulation to enhance delivery.

-

Target identification using CRISPR-Cas9 screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume